molecular formula C6H11N3O5 B7959214 2-Azido-2-deoxy-D-glucopyranose

2-Azido-2-deoxy-D-glucopyranose

Cat. No. B7959214
M. Wt: 205.17 g/mol
InChI Key: URARQBMUQIRZQO-IVMDWMLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-2-deoxy-D-glucopyranose is a useful research compound. Its molecular formula is C6H11N3O5 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azido-2-deoxy-D-glucopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azido-2-deoxy-D-glucopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Glycoconjugates : 2-Azido-2-deoxy-D-glucopyranose is used in the synthesis of model compounds related to biologically important glycoconjugates, particularly for creating specific glycosidic linkages in aminosugars. The azido group at C-2 is crucial for the stereoselective synthesis of these linkages (Pavliak & Kováč, 1991).

  • Regioselective Protection : This compound undergoes regioselective one-pot transformation to yield fully protected derivatives and various alcohols, crucial in chemical transformations (Chang et al., 2010).

  • Synthesis of Glucosamine Derivatives : It serves as a nonparticipating masking group for amines in carbohydrate chemistry, particularly in the synthesis of glucosamine derivatives. This is significant for stereoselective coupling reactions (Vos et al., 1984).

  • Glycosylation Processes : It's used in glycosylation processes, aiding in the synthesis of complex polysaccharides and glycoconjugates, which are essential in biochemical applications (Koto et al., 1999).

  • Synthesis of Adjuvants : 2-Azido-2-deoxy-D-glucopyranose derivatives have been synthesized for use as adjuvants, which are substances that enhance the body's immune response to an antigen (Merser et al., 1975).

  • Preparation of 2-Azido Derivatives : Efficient methods have been developed for the synthesis of selectively blocked 2-azido-2-deoxy-β-D-glucopyranose derivatives, which are crucial intermediates in carbohydrate chemistry (Xue & Guo, 2001).

  • Oligosaccharide Synthesis : The compound is used in the synthesis of complex oligosaccharides, which are essential for biological studies and pharmaceutical applications (Wei et al., 2009).

  • Synthetic Oligosaccharides for Infectious Diseases : It's applied in the synthesis of oligosaccharide cell-wall antigens of pathogenic bacteria and fungi, which are important for vaccine development and serodiagnosis of infectious diseases (Kazakova et al., 2020).

  • Formation of 1,2,3-Triazoles : It reacts with terminal alkynes to form 1,2,3-triazoles, a reaction that's useful in the synthesis of sugar-derived acetylenes and disaccharide analogs (Norris et al., 2004).

  • O-Glycopeptide Synthesis : The compound is used in the synthesis of O-glycopeptides, which are found in nuclear and cytoplasmic proteins. This has implications in biochemical and medicinal chemistry (Jensen et al., 1996).

properties

IUPAC Name

(3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)oxane-2,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O5/c7-9-8-3-5(12)4(11)2(1-10)14-6(3)13/h2-6,10-13H,1H2/t2-,3-,4-,5-,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URARQBMUQIRZQO-IVMDWMLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N=[N+]=[N-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N=[N+]=[N-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-2-deoxy-D-glucose, >=98.0% (HPLC)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azido-2-deoxy-D-glucopyranose
Reactant of Route 2
2-Azido-2-deoxy-D-glucopyranose
Reactant of Route 3
2-Azido-2-deoxy-D-glucopyranose
Reactant of Route 4
2-Azido-2-deoxy-D-glucopyranose
Reactant of Route 5
2-Azido-2-deoxy-D-glucopyranose
Reactant of Route 6
2-Azido-2-deoxy-D-glucopyranose

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